

Application Notes and Protocols for Labeling Antibodies with Me-Tet-PEG5-NHS

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Compound of Interest

Compound Name: Me-Tet-PEG5-NHS

Cat. No.: B12368960

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Introduction

This document provides a detailed protocol for the conjugation of antibodies with **Me-Tet-PEG5-NHS** ester, a heterobifunctional linker that facilitates a two-step, bioorthogonal approach to creating antibody conjugates. This methodology is particularly relevant for the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.^[1] The **Me-Tet-PEG5-NHS** linker contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on the antibody, and a methyltetrazine (Me-Tet) group that subsequently participates in a highly efficient inverse electron demand Diels-Alder (iEDDA) "click chemistry" reaction with a trans-cyclooctene (TCO)-modified molecule.^{[2][3]} The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.^[1]

The protocol is divided into two main stages: the initial labeling of the antibody with the **Me-Tet-PEG5-NHS** linker, and the subsequent bioorthogonal reaction with a TCO-containing payload. Adherence to this protocol will enable researchers to generate well-defined antibody conjugates with a controlled degree of labeling.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the antibody labeling protocol using Me-Tet-PEG-NHS esters. These values are compiled from various sources and provide a general guideline for optimizing the conjugation reaction.

Table 1: Recommended Reaction Parameters for Antibody Labeling with Me-Tet-PEG-NHS Ester

Parameter	Recommended Value	Notes
Molar Excess of Me-Tet-PEG5-NHS to Antibody	5 - 30 fold [4]	Higher excess can lead to a higher degree of labeling, but may also increase the risk of antibody aggregation or inactivation. Optimization is recommended for each specific antibody.
Antibody Concentration	1 - 10 mg/mL	More dilute protein solutions may require a greater molar excess of the NHS ester to achieve the same level of labeling.
Reaction pH	7.2 - 8.5	A slightly basic pH is optimal for the reaction between the NHS ester and primary amines on the antibody. Buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate are suitable.
Reaction Temperature	Room Temperature or 4°C	Incubation at room temperature is typically faster (30-60 minutes), while 4°C (2 hours to overnight) may be preferable for sensitive antibodies.
Reaction Time	30 - 120 minutes	The reaction is generally complete within this timeframe. Longer incubation times may increase the risk of NHS ester hydrolysis.

Table 2: Expected Outcomes of Antibody Labeling

Parameter	Typical Value	Notes
Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR)	2 - 8	A 20-fold molar excess of a PEG-NHS ester can result in 4-6 linkers per antibody. A 30-fold molar excess of a tetrazine-NHS ester has been shown to yield an average of 8 tetrazines per antibody. The desired DOL/DAR depends on the specific application and should be determined empirically.
Antibody Recovery Yield	> 80%	The purification process to remove excess linker may result in some loss of antibody. The exact yield will depend on the purification method used.
Stability of Tetrazine-Labeled Antibody	Activity may decrease by 10-20% after one month at 4°C.	Methyltetrazine derivatives are generally more stable in aqueous solutions compared to other tetrazines. For long-term storage, -80°C is recommended.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling of an antibody with **Me-Tet-PEG5-NHS**.

Part 1: Antibody Preparation and Labeling with Me-Tet-PEG5-NHS

Materials:

- Antibody of interest (in an amine-free buffer)
- **Me-Tet-PEG5-NHS** ester
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the antibody for reaction with the NHS ester and must be removed.
 - If necessary, perform a buffer exchange using a desalting column or dialysis.
 - Adjust the antibody concentration to 1-10 mg/mL in the chosen Reaction Buffer.
- Preparation of **Me-Tet-PEG5-NHS** Stock Solution:
 - Allow the vial of **Me-Tet-PEG5-NHS** ester to equilibrate to room temperature before opening to prevent moisture condensation.
 - Immediately before use, dissolve the **Me-Tet-PEG5-NHS** ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL. Do not store the reconstituted NHS ester solution.
- Antibody Labeling Reaction:
 - Calculate the required volume of the **Me-Tet-PEG5-NHS** stock solution to achieve the desired molar excess (e.g., 20-fold).

- Add the calculated volume of the **Me-Tet-PEG5-NHS** stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
- Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
- Quenching the Reaction:
 - To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Tetrazine-Labeled Antibody:
 - Remove excess, unreacted **Me-Tet-PEG5-NHS** and quenching agent by buffer exchange into PBS using a desalting column appropriate for the molecular weight of the antibody.
 - The resulting tetrazine-labeled antibody is now ready for the subsequent click chemistry reaction or for storage. For short-term storage, 4°C is suitable, while -80°C is recommended for long-term storage.

Part 2: Bioorthogonal Click Reaction with a TCO-Modified Payload

Materials:

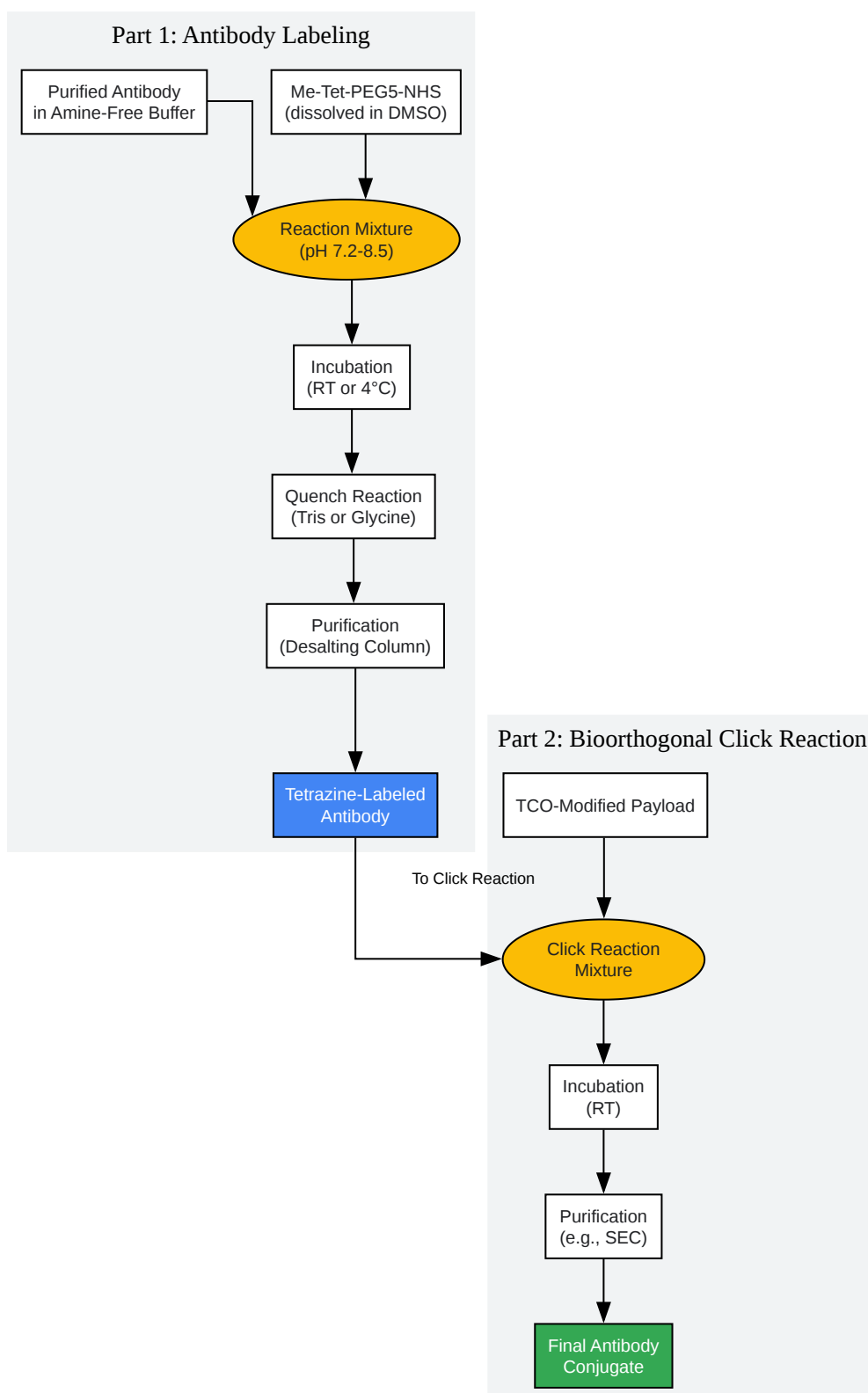
- Tetrazine-labeled antibody (from Part 1)
- TCO-modified payload (e.g., drug, fluorophore)
- Reaction Buffer: PBS, pH 7.4
- Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

- Preparation for the Click Reaction:

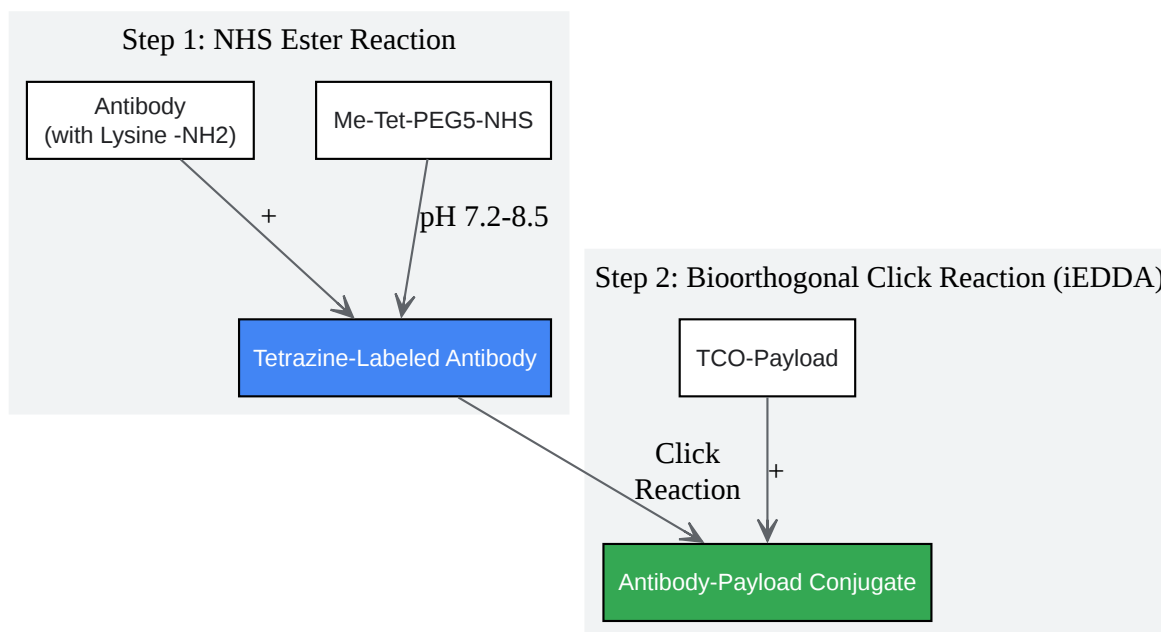
- Ensure the tetrazine-labeled antibody is in the Reaction Buffer at a known concentration.
- Dissolve the TCO-modified payload in a compatible solvent (e.g., DMSO).
- iEDDA Ligation:
 - Add the TCO-payload stock solution to the tetrazine-labeled antibody solution. A slight molar excess of the payload (e.g., 1.5 equivalents per tetrazine) is often used to ensure a complete reaction.
 - Incubate the reaction for 1-2 hours at room temperature. The iEDDA reaction is typically very fast.
- Purification of the Final Antibody Conjugate:
 - Purify the resulting antibody conjugate from the excess payload and any reaction byproducts using a suitable method such as SEC.
 - The purified antibody conjugate is now ready for characterization and use in downstream applications.

Visualizations



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Caption: Experimental workflow for antibody conjugation using **Me-Tet-PEG5-NHS**.



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Caption: Principle of the two-step antibody conjugation strategy.

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